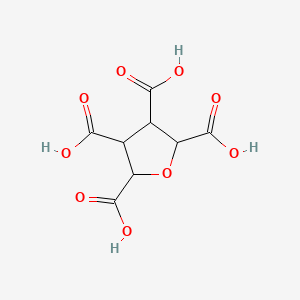

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122277. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxolane-2,3,4,5-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOIOXZLTXNHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948994 | |

| Record name | 2,5-Anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26106-63-8 | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26106-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026106638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26106-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, a polyfunctional carboxylic acid with significant potential in polymer chemistry and as a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the core synthetic methodologies, explores the underlying reaction mechanisms, and discusses the critical aspects of stereochemistry and product characterization. While direct applications in drug development are not yet extensively documented, this guide will also explore the potential utility of this molecule based on its structural features and the known applications of related compounds.

Introduction: The Significance of a Highly Functionalized Heterocycle

This compound (THFTCA), with the chemical formula C₈H₈O₉, is a unique molecule characterized by a central tetrahydrofuran ring densely functionalized with four carboxylic acid groups.[1] This high degree of functionality imparts specific chemical properties, making it a valuable monomer for the synthesis of advanced polymers such as polyimides, polyesters, and polyamides. The rigid, saturated heterocyclic core combined with the reactive carboxylic acid moieties allows for the creation of polymers with potentially enhanced thermal stability, mechanical strength, and specific solubility characteristics.

The IUPAC name for this compound is oxolane-2,3,4,5-tetracarboxylic acid, and it is registered under the CAS number 26106-63-8.[1] It typically presents as a white powder.[1] The molecule possesses multiple chiral centers, leading to the existence of various diastereomers, an aspect that will be discussed in detail in the stereochemistry section of this guide.

While the primary documented applications of THFTCA lie in polymer science, its structure is of interest to medicinal chemists. Polycarboxylic acids are explored for use in drug delivery systems, and the tetrahydrofuran moiety is a common scaffold in many biologically active compounds.[2] This guide will, therefore, not only provide a detailed synthetic protocol but also aims to stimulate further research into the potential biomedical applications of this intriguing molecule.

The Primary Synthetic Route: Oxidative Cleavage of an Endoxo-Bridged Anhydride

The most direct and well-documented method for the synthesis of this compound involves the nitric acid-mediated oxidative cleavage of endo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (also known as endoxotetrahydrophthalic anhydride).[3] This starting material is readily accessible through a Diels-Alder reaction between furan and maleic anhydride.[3]

Proposed Reaction Mechanism

The core of this synthesis is the oxidative cleavage of the carbon-carbon double bond within the bicyclic anhydride starting material by nitric acid. While the precise mechanism is complex and can involve radical pathways, a plausible sequence of events based on the known reactivity of nitric acid with alkenes is as follows:

-

Electrophilic Attack and Nitrate Ester Formation: The reaction likely initiates with the electrophilic addition of a nitronium ion (NO₂⁺), or a related electrophilic nitrogen species generated from nitric acid, to the double bond. This forms a carbocation intermediate, which is then trapped by a nitrate ion (NO₃⁻) to form a nitrate ester.

-

Hydrolysis and Diol Formation: The nitrate ester can undergo hydrolysis under the aqueous acidic conditions to yield a diol intermediate.

-

Oxidative Cleavage: The diol is then susceptible to further oxidation by nitric acid. This oxidative cleavage of the vicinal diol breaks the carbon-carbon bond, leading to the formation of two carboxylic acid functionalities. The bicyclic structure of the starting material ensures that the resulting four carboxylic acid groups are attached to what will become the tetrahydrofuran ring.

dot digraph "Reaction_Mechanism" { graph [label="Proposed Reaction Pathway", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Endoxotetrahydrophthalic Anhydride"]; Intermediate1 [label="Carbocation Intermediate"]; Intermediate2 [label="Nitrate Ester"]; Intermediate3 [label="Diol Intermediate"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="+ HNO₃ (NO₂⁺)"]; Intermediate1 -> Intermediate2 [label="+ NO₃⁻"]; Intermediate2 -> Intermediate3 [label="Hydrolysis"]; Intermediate3 -> Product [label="Oxidative Cleavage\n(HNO₃)"]; } caption [label="Fig. 1: Proposed mechanism for THFTCA synthesis.", fontsize=12];

Stereochemical Considerations

The starting endoxotetrahydrophthalic anhydride is a meso compound. The oxidation reaction creates four chiral centers in the final tetrahydrofuran ring. As the reaction is not typically conducted under stereocontrolled conditions, the product is obtained as a mixture of diastereomers.[1] One of the possible stereoisomers is (2S,3S,4R,5R)-oxolane-2,3,4,5-tetracarboxylic acid. The separation and characterization of these individual stereoisomers would require chiral chromatography or stereoselective synthesis strategies, which are beyond the scope of the originally reported method but represent an important area for future research.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on the examples provided in the foundational patent literature.[3] As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity/Concentration |

| Endoxotetrahydrophthalic anhydride | C₈H₆O₄ | 166.13 | >98% |

| Nitric Acid | HNO₃ | 63.01 | 20-50% aqueous solution |

| Water (for recrystallization) | H₂O | 18.02 | Deionized |

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge the endoxotetrahydrophthalic anhydride.

-

Addition of Nitric Acid: Add the aqueous nitric acid solution to the flask. The ratio of anhydride to nitric acid can vary, with typical examples using a significant excess of the acid.

-

Heating and Reflux: Heat the reaction mixture to reflux. The temperature will depend on the concentration of the nitric acid used but is generally in the range of 70-120°C. The reaction time can vary from a few hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable method is developed.

-

Work-up and Isolation: After the reaction is complete, the mixture is concentrated, often to dryness, to remove the excess nitric acid and water. This step should be performed with care due to the corrosive nature of nitric acid fumes.

-

Purification: The crude product is then purified by recrystallization from water. The purified this compound is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

dot digraph "Experimental_Workflow" { graph [label="Synthesis Workflow", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Charge Reactor with\nEndoxotetrahydrophthalic Anhydride"]; Step1 [label="Add Aqueous Nitric Acid"]; Step2 [label="Heat to Reflux\n(70-120°C)"]; Step3 [label="Concentrate to Dryness"]; Step4 [label="Recrystallize from Water"]; Product [label="Isolate and Dry Pure THFTCA", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Product; } caption [label="Fig. 2: Experimental workflow for THFTCA synthesis.", fontsize=12];

Characterization of the Final Product

A self-validating protocol requires thorough characterization of the synthesized compound. The following techniques are essential to confirm the identity and purity of this compound:

-

Melting Point: The reported melting point is around 205-208°C with decomposition.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple stereoisomers. The signals for the protons on the tetrahydrofuran ring would appear in the aliphatic region, and their chemical shifts and coupling constants would be highly dependent on the relative stereochemistry of the carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum should show signals for the four carboxylic acid carbons (typically in the range of 170-185 ppm) and the four carbons of the tetrahydrofuran ring. The chemical shifts of the ring carbons will also be influenced by the stereoisomeric composition.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band characteristic of the O-H stretching of the carboxylic acid groups (around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretching of the carboxylic acid groups (around 1700-1730 cm⁻¹). The C-O stretching of the ether linkage in the tetrahydrofuran ring should also be visible (around 1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (248.14 g/mol ).[1]

Applications and Future Perspectives

Polymer Chemistry

The primary and most established application of this compound is in the field of polymer chemistry.[3] Its tetra-functionality makes it an excellent monomer for producing cross-linked or highly branched polymers.

-

Polyimides: Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. THFTCA can be reacted with diamines to form poly(amic acid) precursors, which are then thermally or chemically cyclized to the final polyimide. The incorporation of the aliphatic, cyclic ether structure of THFTCA into the polymer backbone may influence properties such as solubility and processability.

-

Polyesters and Polyamides: Similarly, THFTCA can be used in polycondensation reactions with diols and diamines to produce polyesters and polyamides, respectively. The resulting polymers would have a high density of functional groups, which could be exploited for further modifications or to tune the material's properties.

-

Curing Agent for Epoxy Resins: The carboxylic acid groups can react with the epoxide groups of epoxy resins, making THFTCA a potential curing or cross-linking agent.[3]

Potential in Drug Development and Medicinal Chemistry

While there is a lack of direct reports on the use of this compound in drug development, its structural features suggest several areas of potential interest:

-

Drug Delivery: Polycarboxylic acids are known to be useful in drug delivery systems.[2] They can be used to form nanoparticles or hydrogels for the controlled release of therapeutic agents. The biocompatibility and biodegradability of polymers derived from THFTCA would need to be investigated for such applications.

-

Scaffold for Bioactive Molecules: The tetrahydrofuran ring is a common motif in many natural products and synthetic drugs. The four carboxylic acid groups of THFTCA provide multiple points for chemical modification, allowing for the synthesis of a library of derivatives that could be screened for biological activity. For instance, substituted tetrahydrofuran derivatives have been designed as HIV-1 protease inhibitors.

-

Metal Chelating Agents: The multiple carboxylic acid groups could act as chelating agents for metal ions. This property could be explored for applications in areas such as contrast agents for medical imaging or as therapeutic agents to treat metal overload.

Conclusion

The synthesis of this compound via the nitric acid oxidation of endoxotetrahydrophthalic anhydride is a robust and direct method for obtaining this highly functionalized molecule. This guide has provided a detailed overview of the synthetic protocol, a plausible reaction mechanism, and the key characterization techniques required to ensure the identity and purity of the product. While the primary applications currently lie in polymer chemistry, the unique structure of THFTCA presents intriguing possibilities for future research, particularly in the fields of medicinal chemistry and drug delivery. Further studies into the stereoselective synthesis of specific diastereomers and a thorough investigation of the biological properties of THFTCA and its derivatives are warranted to fully unlock the potential of this versatile chemical building block.

References

-

PubChem. This compound, mixed isomers. National Center for Biotechnology Information. [Link]

- Niidu, A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421.

- Chertkov, V. A., et al. The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f.

-

Cenmed Enterprises. This compound (C007B-284224). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

- Google Patents. US3534067A - Tetrahydrofuran 1,2,3,4-tetracarboxylic acid and method of making same.

-

Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]

-

Fisher Scientific. This compound 98.0+%, TCI America™. [Link]

- Google Patents. US4261901A - Synthesis of tetrahydrofuran.

-

ChemBK. EXO-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLIC ANHYDRIDE. [Link]

-

CHIMIA. One-Step Introduction of Two Substituents onto 7-Oxabicyclo[2.2.1]hept-5-en-2-one Derivatives via Radical Phe. [Link]

-

PubChem. 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, (endo,exo)-. [Link]

Sources

isomers of Tetrahydrofuran-2,3,4,5-tetracarboxylic acid

An In-depth Technical Guide to the Stereoisomers of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid: Synthesis, Characterization, and Applications

Foreword

This compound stands as a molecule of significant interest at the intersection of stereochemistry, materials science, and pharmacology. Its densely functionalized chiral core presents both a formidable synthetic challenge and a gateway to novel applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the stereochemical intricacies, synthetic strategies, analytical characterization, and potential applications of its isomers. As a senior application scientist, the aim is to provide not just a recitation of facts, but a causal understanding of the principles guiding the manipulation and utilization of this fascinating class of molecules.

The Stereochemical Landscape of this compound

The core of this compound, with the IUPAC name oxolane-2,3,4,5-tetracarboxylic acid, is a five-membered tetrahydrofuran ring substituted with a carboxylic acid group at each of the four carbon atoms (C2, C3, C4, and C5).[1][2][3][4][5] Each of these carbon atoms is a stereocenter, leading to a rich and complex stereochemical landscape.

Chiral Centers and the Number of Stereoisomers

With four distinct chiral centers, the maximum number of possible stereoisomers can be calculated using the 2n rule, where 'n' is the number of chiral centers.[6][7] In this case, n=4, leading to a theoretical maximum of 24 = 16 stereoisomers. These stereoisomers exist as pairs of enantiomers and sets of diastereomers. The relative stereochemistry of the four carboxylic acid groups (cis/trans relationships) dictates the specific diastereomer.

A notable example of a specific isomer is Tetrahydrofuran-2r,3t,4t,5c-tetracarboxylic acid , with the systematic IUPAC name (2S,3S,4R,5R)-oxolane-2,3,4,5-tetracarboxylic acid .[6] The 'r', 't', and 'c' descriptors in the common name refer to the relative stereochemistry of the substituents on the ring.

Conformational Analysis

The tetrahydrofuran ring is not planar and adopts puckered conformations to relieve ring strain.[8] The two primary conformations are the envelope (E) and twist (T) forms.[8] The substituents on the ring will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. The conformational preferences of the carboxylic acid groups will be influenced by a combination of steric and electronic effects, including the potential for intramolecular hydrogen bonding between adjacent carboxyl groups.[9][10] Understanding the predominant conformation of each isomer is crucial for predicting its reactivity and how it will interact with biological targets or form ordered structures in materials.

Synthetic Strategies: Towards Stereocontrol

Proposed Retrosynthetic Analysis

A potential strategy involves the diastereoselective cyclization of a highly functionalized acyclic precursor. Key bond disconnections would be the C-O-C ether linkage and the C-C bonds of the tetrahydrofuran ring. A plausible precursor would be a polyhydroxylated and carboxylated open-chain molecule that can be induced to cyclize with control over the newly formed stereocenters.

Key Synthetic Transformations

Several key reactions from the literature on substituted tetrahydrofuran synthesis could be adapted for this purpose:

-

Palladium-Catalyzed Carboetherification: This method allows for the simultaneous formation of a C-O and a C-C bond, with the potential to control the stereochemistry of up to three centers.[1]

-

Intramolecular Michael Addition: A suitably designed precursor with nucleophilic hydroxyl groups and electrophilic Michael acceptors could undergo cyclization to form the tetrahydrofuran ring.

-

Ring-Closing Metathesis (RCM): An acyclic diene precursor could be cyclized using a Grubbs catalyst, followed by functionalization of the resulting double bond to install the carboxylic acid groups.

-

Oxidative Cyclization of Dienes: Polyenes can be converted to poly-tetrahydrofurans in a single step, offering a route to complex structures.[13]

Proposed Experimental Protocol: A Hypothetical Diastereoselective Synthesis

The following is a proposed, hypothetical protocol based on established principles of stereoselective synthesis. This protocol has not been experimentally validated for the target molecule and should be considered a starting point for methods development.

Step 1: Synthesis of a Chiral Acyclic Precursor

-

Starting Material: A commercially available chiral starting material, such as a tartrate derivative, would be used to establish the initial stereocenters.

-

Chain Elongation: A series of stereoselective aldol reactions or other carbon-carbon bond-forming reactions would be employed to build the carbon backbone with the desired stereochemistry at each carbinol center.

-

Oxidation: The hydroxyl groups at the appropriate positions would be selectively oxidized to carboxylic acids. Protecting group strategies would be critical to ensure regioselectivity.

Step 2: Diastereoselective Cyclization

-

Activation: The terminal hydroxyl group would be activated as a good leaving group (e.g., tosylate or mesylate).

-

Intramolecular Williamson Ether Synthesis: Under basic conditions, the internal hydroxyl group at the C5 position would displace the leaving group at the C2 position, forming the tetrahydrofuran ring. The stereochemical outcome of this SN2 reaction would be dependent on the stereochemistry of the acyclic precursor.

Step 3: Deprotection and Purification

-

Deprotection: All protecting groups would be removed under appropriate conditions to yield the final this compound isomer.

-

Purification: The crude product would be purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Analytical Characterization

The structural elucidation and differentiation of the various stereo would rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable tools for characterizing the isomers.[18][19][20]

-

1H NMR: The chemical shifts and coupling constants of the protons on the tetrahydrofuran ring would provide information about the relative stereochemistry of the carboxylic acid groups. Protons in a cis relationship on adjacent carbons will typically exhibit a different coupling constant than those in a trans relationship.

-

13C NMR: The chemical shifts of the carbon atoms in the ring are sensitive to the stereochemical environment.[2][11][15][21] The signals for the four carboxylic acid carbons and the four ring carbons would be distinct for each diastereomer.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges (based on analogous structures)

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| 1H (ring protons) | 3.5 - 5.0 | The exact shifts and coupling patterns will be highly dependent on the specific stereoisomer. |

| 1H (acid protons) | 10.0 - 13.0 | Broad signals, may exchange with D2O. |

| 13C (ring carbons) | 60 - 90 | |

| 13C (carboxyl carbons) | 170 - 180 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C8H8O9) of the synthesized isomers.[5] Fragmentation patterns observed in tandem MS (MS/MS) could potentially provide structural information to help differentiate between isomers.

Chiral Chromatography

The separation of enantiomers and diastereomers would be achieved using chiral HPLC.[4][21][22][23][24]

-

Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of chiral carboxylic acids.[21]

-

Mobile Phases: A variety of mobile phase compositions, including normal-phase (e.g., hexane/isopropanol with a small amount of acid) and polar organic modes, would be screened to optimize separation.

Potential Applications in Drug Development and Materials Science

The unique structural features of this compound isomers make them promising candidates for a range of applications.

Drug Delivery and Formulation

The parent compound, tetrahydrofuran, is widely used as a solvent in the pharmaceutical industry.[3][25][26][27][28] The highly functionalized nature of the tetracarboxylic acid derivatives opens up more advanced applications.

-

Polymer-Based Drug Delivery: Polycarboxylic acids are known to form biocompatible and biodegradable polymers that can be used as drug carriers.[1][12][13] The could serve as monomers for the synthesis of novel polyesters with tunable degradation rates and drug release profiles.

-

Excipients in Formulations: These molecules could act as excipients, for example, as cross-linking agents in hydrogels or as components of drug-eluting coatings for medical devices.

Metal-Organic Frameworks (MOFs)

The multiple carboxylic acid groups make these isomers excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[29][30][31][32][33]

-

Ligand Design: The rigid, chiral core of the tetrahydrofuran ring could lead to the formation of MOFs with unique topologies and chiral pore environments.

-

Potential Applications of MOFs: Such MOFs could have applications in enantioselective catalysis, chiral separations, and targeted drug delivery. The choice of metal ion and the specific stereoisomer of the ligand would allow for the fine-tuning of the MOF's properties.

Conclusion and Future Outlook

The represent a class of molecules with significant untapped potential. While their synthesis and separation are challenging, the rewards in terms of novel materials and biomedical applications are substantial. Future research should focus on the development of efficient and stereoselective synthetic routes to access all possible stereoisomers. A thorough investigation of their individual properties and their performance as building blocks in polymers and MOFs will undoubtedly open up new avenues in drug delivery, catalysis, and materials science. The journey from understanding the fundamental stereochemistry of these molecules to their practical application is a testament to the power of organic synthesis to create function from form.

References

- Wolfe, J. P., & Rossi, M. A. (2004). Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions. Journal of the American Chemical Society, 126(51), 16215–16223.

- Martins, M. A. P., et al. (1996). 13C NMR Chemical Shifts of Heterocycles: 3. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. Spectroscopy Letters, 29(1), 631-638.

- Prow, T. W., et al. (2007). Polycarboxylic acid nanoparticles for ophthalmic drug delivery: an ex vivo evaluation with human cornea. Journal of Pharmaceutical Sciences, 96(9), 2495–2505.

- Ali, I., et al. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.

- Crimmins, M. T., & She, J. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 37(11), 842–851.

- Zheng, Y., et al. (2022). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. The Journal of Physical Chemistry A, 126(2), 271–280.

- Michael, F. E., & Cochran, B. M. (2006). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. Journal of the American Chemical Society, 128(13), 4246–4247.

- FONSECA, S. F., et al. (1979). 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Canadian Journal of Chemistry, 57(4), 441-444.

-

PubChem. (n.d.). This compound, mixed isomers. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Kangyang Chemical. (2022). THF application areas and uses. Retrieved from [Link]

-

ATB (Automated Topology Builder) & Repository. (n.d.). Tetrahydrofuran-2r,3t,4t,5c-tetracarboxylicacid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). OXOLANE-2,3,4,5-TETRACARBOXYLIC ACID. Retrieved from [Link]

-

Shenyang East Chemical Science-Tech Co., Ltd. (2024). Tetrahydrofuran (THF): a highly efficient solvent with wide applications. Retrieved from [Link]

-

Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018). ResearchGate. Retrieved from [Link]

- Hassan, A. H. E., & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

Monument Chemical. (n.d.). Tetrahydrofuran (THF) – Pharma and Industry Applications. Retrieved from [Link]

- Mori, T., & Inoue, Y. (2018).

-

Combinatorial Chemistry Review. (2020). Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans. Retrieved from [Link]

-

Filo. (2025). Total number of isomers, considering both structural and stereoisomers, of cyclic ethers... Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of selected drugs containing THF ring. Retrieved from [Link]

-

YouTube. (2025). Total number of stereo isomers possible for the given structure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). This compound, mixed isomers. Retrieved from [Link]

-

Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Retrieved from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

- ACS Publications. (2022). Polymer–Metal–Organic Frameworks (polyMOFs) Based on Tailor-Made Poly(alkenamer)s. Journal of the American Chemical Society, 144(40), 18465–18472.

-

ResearchGate. (2021). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Retrieved from [Link]

- MDPI. (2018). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Inorganics, 6(4), 118.

- Wiberg, K. B., et al. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 109(17), 4007–4014.

- Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8450–8454.

- Royal Society of Chemistry. (2016). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 45(1), 228-234.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons.

Sources

- 1. Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, mixed isomers | C8H8O9 | CID 97421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Total number of stereoisomers possible for the given structure: structur.. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. iscnagpur.ac.in [iscnagpur.ac.in]

- 11. Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans and cis- and trans- Linalyl Oxides. [combichemistry.com]

- 17. Tetrahydrofuran synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases [agris.fao.org]

- 22. tcichemicals.com [tcichemicals.com]

- 23. researchgate.net [researchgate.net]

- 24. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]

- 25. greenchemindustries.com [greenchemindustries.com]

- 26. Tetrahydrofuran (THF): a highly efficient solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 27. Tetrahydrofuran (THF): Applications, Properties and Market Outlook - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 28. researchgate.net [researchgate.net]

- 29. ossila.com [ossila.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks | MDPI [mdpi.com]

- 32. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 33. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic and Stereochemical Analysis of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

Abstract

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (THFTCA), with the IUPAC name oxolane-2,3,4,5-tetracarboxylic acid, is a multifaceted molecule that serves as a valuable building block in the synthesis of polyesters, polyamides, and as a curing agent for epoxy resins. Its structure, featuring a central tetrahydrofuran ring appended with four carboxylic acid groups, presents significant stereochemical complexity. This guide provides an in-depth analysis of the spectroscopic data for THFTCA, offering researchers and drug development professionals a framework for its characterization. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), emphasizing the interpretation of spectral data in the context of the molecule's various stereoisomers. The synthesis of this compound can be achieved through the oxidation of endoxotetrahydrophthalic acid or its anhydride with nitric acid[1]. This guide synthesizes experimental data with theoretical principles to provide a holistic understanding of this chemically significant compound.

Molecular Structure and Stereochemical Complexity

The core of THFTCA is a five-membered oxolane ring with carboxyl substituents at the 2, 3, 4, and 5 positions. Each of these positions is a stereocenter, leading to a variety of possible stereoisomers. The commercially available form of this compound is often sold as a mixture of these isomers, which presents a significant challenge for characterization[2]. Understanding the relative stereochemistry of the four carboxylic acid groups is paramount, as it dictates the molecule's symmetry and, consequently, its spectroscopic signature.

For instance, the specific isomer Tetrahydrofuran-2r,3t,4t,5c-tetracarboxylic acid corresponds to the IUPAC name (2S,3S,4R,5R)-oxolane-2,3,4,5-tetracarboxylic acid[3]. The 'r', 't', and 'c' notation describes the relative stereochemistry of the substituents. This inherent complexity underscores the necessity of high-resolution spectroscopic techniques to elucidate the structure of a given sample, whether it is a single isomer or a complex mixture.

Caption: Illustrative relationships between different stereoisomers of THFTCA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed stereochemistry of THFTCA isomers. The chemical shifts and coupling constants of the protons on the tetrahydrofuran ring are exquisitely sensitive to their spatial orientation.

¹H NMR Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices Due to the presence of four acidic protons, the choice of solvent is critical. Deuterated water (D₂O) is a suitable choice, as it will exchange with the carboxylic acid protons, simplifying the spectrum by removing their signals and associated couplings. This allows for a clearer view of the ring proton environment. However, this also means information about the acidic protons is lost. Alternatively, a polar aprotic solvent like DMSO-d₆ can be used to observe both the ring protons and the broad signals of the carboxylic acid protons at a downfield chemical shift.

Experimental Protocol: High-Resolution ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of THFTCA in 0.6 mL of D₂O or DMSO-d₆. Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-15 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Employ solvent suppression techniques if necessary, particularly when using D₂O.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Data Interpretation The ¹H NMR spectrum of a mixed isomer sample of THFTCA will exhibit a complex set of overlapping multiplets.

-

Ring Protons (H-2, H-3, H-4, H-5): These methine protons will appear in the upfield region, typically between 3.5 and 5.0 ppm. The exact chemical shifts and coupling patterns are dependent on the cis or trans relationship between adjacent carboxyl groups. For a given isomer, the symmetry will determine the number of unique proton signals.

-

Carboxylic Acid Protons (-COOH): If a solvent like DMSO-d₆ is used, these will appear as a very broad signal in the downfield region (>10 ppm) due to hydrogen bonding and chemical exchange.

Table 1: Expected ¹H NMR Data

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ring Methine (H-2,3,4,5) | 3.5 - 5.0 | Complex Multiplets | Highly dependent on stereochemistry. Overlapping signals expected in an isomeric mixture. |

| Carboxylic Acid (-OH) | > 10 | Broad Singlet | Observable in aprotic solvents like DMSO-d₆. Signal will be absent in D₂O. |

¹³C NMR Spectroscopy

Trustworthiness: A Self-Validating System ¹³C NMR provides complementary information. The number of distinct signals directly corresponds to the number of chemically non-equivalent carbon atoms, which is a function of the molecule's symmetry. For example, a highly symmetric meso compound will show fewer signals than a less symmetric chiral isomer. This provides a direct method to assess the complexity of the isomeric mixture.

Experimental Protocol: ¹³C NMR with Proton Decoupling

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire on the same spectrometer.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover 0-200 ppm.

-

A longer acquisition time or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.

-

-

Processing: Standard Fourier transformation and processing steps.

Data Interpretation

-

Ring Carbons (C-2, C-3, C-4, C-5): These carbons will resonate in the approximate range of 70-90 ppm.

-

Carbonyl Carbons (-COOH): The carboxylic acid carbons will appear significantly downfield, typically in the 170-180 ppm region.

Table 2: Experimental ¹³C NMR Data

| Carbon Type | Chemical Shift (ppm) | Source |

|---|---|---|

| Ring Carbons | ~74.8, 75.2, 77.9, 84.4 | SpectraBase[2] |

| Carbonyl Carbons | ~170.8, 171.2, 172.9, 173.3 | SpectraBase[2] |

Note: The provided data is from a sample of mixed isomers, hence the multiple distinct signals for each carbon type.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for confirming the presence of key functional groups within the THFTCA molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid THFTCA powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

-

Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Data Interpretation The IR spectrum of THFTCA is characterized by several strong, distinct absorption bands.

Table 3: Key IR Absorption Bands for THFTCA

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Description |

|---|---|---|---|

| 2500-3300 | O-H stretch | Strong, Broad | Characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups. |

| ~1730 | C=O stretch | Strong, Sharp | The carbonyl stretch of the carboxylic acid groups. This band may be broadened or show shoulders due to the different chemical environments in the isomeric mixture. |

| ~1200 | C-O stretch | Strong | Associated with the carboxylic acid C-O bond. |

| ~1080 | C-O-C stretch | Strong | The characteristic asymmetric stretch of the tetrahydrofuran ether linkage. |

The broadness of the O-H stretch and the complexity of the C=O stretch are direct consequences of the extensive intermolecular and intramolecular hydrogen bonding networks facilitated by the four carboxylic acid groups.

Mass Spectrometry (MS)

While direct experimental mass spectra for THFTCA are not widely published in public databases, its behavior can be predicted based on its structure. Mass spectrometry is crucial for confirming the molecular weight and can provide structural information through fragmentation analysis.

Expertise & Experience: Selecting the Right Technique Electrospray Ionization (ESI) is the most appropriate ionization method for THFTCA. Its high polarity and multiple acidic sites make it ideal for forming ions in solution, which can then be transferred to the gas phase for analysis. ESI is a soft ionization technique, which increases the likelihood of observing the intact molecular ion. Analysis would typically be performed in negative ion mode ([M-H]⁻) due to the ease of deprotonation of the carboxylic acids.

Caption: Predicted ESI-MS/MS fragmentation pathway for THFTCA in negative ion mode.

Predicted Data

-

Molecular Formula: C₈H₈O₉[2]

-

Molecular Weight: 248.14 g/mol [2]

-

Expected Ion (ESI Negative Mode): [M-H]⁻ at m/z = 247.01

-

Key Fragments: Common neutral losses from carboxylic acids include water (18 Da), carbon dioxide (44 Da), and formic acid (46 Da). Tandem MS (MS/MS) experiments on the [M-H]⁻ ion would be necessary to confirm these fragmentation pathways and potentially differentiate between isomers.

Synergy with Computational Chemistry

Given the complexity arising from stereoisomerism, computational methods are invaluable. Density Functional Theory (DFT) calculations can be employed to:

-

Predict Spectra: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties for each specific isomer[4][5].

-

Assign Stereochemistry: Compare the computationally predicted spectra with the experimental data. A close match can help in assigning the stereochemistry of a purified isomer or identifying the major components in a mixture.

Caption: Workflow integrating experimental spectroscopy with computational analysis.

Conclusion

The spectroscopic characterization of this compound is a non-trivial task that requires a multi-technique approach. While IR and MS can confirm the molecular identity and functional groups, high-field NMR is indispensable for probing the complex stereochemistry. The prevalence of isomeric mixtures in commercial samples means that researchers must be prepared to interpret complex, overlapping spectra. The integration of computational modeling with experimental data provides a powerful strategy to deconvolve these complexities and achieve unambiguous structural and stereochemical assignment, which is essential for its application in materials science and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97421, this compound, mixed isomers. Retrieved from [Link].

-

ResearchGate (2022). Experimental and computational analyses of the cocrystal of this compound and urea. Journal of Molecular Structure, 1269, 133820. Retrieved from [Link].

-

National Institutes of Health (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. Retrieved from [Link].

-

ATB (Automated Topology Builder) (n.d.). Tetrahydrofuran-2r,3t,4t,5c-tetracarboxylicacid. Retrieved from [Link].

- Google Patents (1970). US3534067A - Tetrahydrofuran 1,2,3,4-tetracarboxylic acid and method of making same.

Sources

- 1. US3534067A - Tetrahydrofuran 1,2,3,4-tetracarboxylic acid and method of making same - Google Patents [patents.google.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran-2r,3t,4t,5c-tetracarboxylicacid | C8H8O9 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Crystalline Solid

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (FTCA) is a molecule of significant interest due to its potential applications as a building block in the synthesis of metal-organic frameworks (MOFs) and other complex molecular architectures.[1][2] The spatial arrangement of its four carboxylic acid groups on a flexible tetrahydrofuran ring dictates its ability to form intricate networks through hydrogen bonding and coordination. A thorough understanding of its solid-state structure is paramount for predicting and controlling the properties of materials derived from it.

As of the latest literature surveys, a crystal structure for pure this compound has not been publicly reported. However, the crystalline structure of this molecule has been successfully determined in the form of a cocrystal with urea. This guide provides a comprehensive analysis of this cocrystal structure, offering valuable insights into the molecular conformation and intermolecular interactions of FTCA in the solid state.

The Molecular Blueprint: Understanding the Components

The subject of our investigation is a 1:2 cocrystal of this compound and urea.[3] A cocrystal is a multi-component crystal in which the constituent molecules, in this case, FTCA and urea, are present in a stoichiometric ratio and are held together by non-covalent interactions, primarily hydrogen bonding.

This compound (FTCA) , with the chemical formula C₈H₈O₉, is a saturated heterocyclic compound featuring a central five-membered tetrahydrofuran ring substituted with four carboxylic acid groups.[4] This molecular design imparts a high density of hydrogen bond donors and acceptors, making it a prime candidate for forming extended supramolecular structures.

Urea , with the chemical formula (NH₂)₂CO, is a simple yet highly effective coformer in crystal engineering. Its two amine groups and one carbonyl group readily participate in robust hydrogen bonding, often forming predictable supramolecular synthons with carboxylic acids.[5][6]

The Crystalline Architecture: Insights from Single-Crystal X-ray Diffraction

The definitive three-dimensional arrangement of atoms in the FTCA-urea cocrystal was elucidated through single-crystal X-ray diffraction (XRD), a powerful technique that provides precise information on bond lengths, bond angles, and the overall packing of molecules in a crystal.[3]

While the full crystallographic data from the primary literature is not publicly accessible, the available information indicates a highly ordered structure dominated by a network of hydrogen bonds between the carboxylic acid groups of FTCA and the amide and carbonyl groups of urea.[3]

Key Structural Features (Inferred from available data):

-

Stoichiometry: The cocrystal exhibits a 1:2 molar ratio of FTCA to urea.[3]

-

Supramolecular Synthons: The interaction between the carboxylic acid groups of FTCA and the urea molecules likely forms a robust acid-amide supramolecular synthon.[3] This is a common and predictable interaction in cocrystal engineering.

-

Hydrogen Bonding Network: An extensive and intricate network of hydrogen bonds is the primary force responsible for the formation and stability of the cocrystal. These interactions dictate the overall packing of the molecules in the crystal lattice.

Experimental Workflow: From Synthesis to Structural Elucidation

The formation and structural analysis of the FTCA-urea cocrystal involves a multi-step process, beginning with the synthesis of the cocrystal and culminating in its characterization by various analytical techniques.[3]

Cocrystal Synthesis: A Green Chemistry Approach

The FTCA-urea cocrystal was synthesized using a neat grinding method, which is an environmentally friendly, solvent-free approach.[3]

Experimental Protocol:

-

Reactant Preparation: Stoichiometric amounts of this compound and urea (1:2 molar ratio) are accurately weighed.

-

Grinding: The two solids are combined in a mortar and ground together with a pestle for a specified period. The mechanical energy input facilitates the interaction between the molecules and promotes the formation of the new cocrystalline phase.

-

Monitoring: The progress of the cocrystallization can be monitored periodically using techniques like Powder X-ray Diffraction (PXRD) or Fourier-Transform Infrared (FT-IR) spectroscopy.

Caption: Workflow for the synthesis of the FTCA-Urea cocrystal.

Characterization and Structural Confirmation

A suite of analytical techniques is employed to confirm the formation of the cocrystal and to determine its structure.

Workflow for Characterization and Structure Determination:

Caption: Analytical workflow for cocrystal characterization.

Detailed Methodologies:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to probe the changes in vibrational frequencies of the functional groups upon cocrystallization. Shifts in the stretching frequencies of the O-H and C=O bands of the carboxylic acid and the N-H and C=O bands of urea provide strong evidence of hydrogen bond formation.

-

Powder X-ray Diffraction (PXRD): PXRD is a rapid and non-destructive technique used to analyze the bulk crystalline nature of the material. The diffraction pattern of the cocrystal will be unique and distinct from the patterns of the individual starting materials, thus confirming the formation of a new crystalline phase.

-

Single-Crystal Growth: To perform single-crystal XRD, a high-quality single crystal of the cocrystal is required. This is typically achieved by slow evaporation of a saturated solution of the cocrystal in a suitable solvent.

-

Single-Crystal X-ray Diffraction (SC-XRD): A single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the precise positions of all atoms in the crystal lattice, yielding a detailed three-dimensional structure of the molecule and its packing arrangement.

Computational Analysis: A Deeper Look into Intermolecular Interactions

In conjunction with experimental data, computational methods provide a deeper understanding of the stability and nature of the intermolecular interactions within the cocrystal.[3]

-

Density Functional Theory (DFT): DFT calculations are used to optimize the geometry of the FTCA and urea molecules and to calculate various electronic properties. This allows for a comparison between the theoretical and experimentally determined structures.[3]

-

Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

-

Interaction Energy Calculations: These calculations quantify the strength of the various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that hold the cocrystal together.

Summary of Key Data and Properties

| Property | Description |

| Compound Name | This compound |

| Chemical Formula | C₈H₈O₉[4] |

| Molecular Weight | 248.14 g/mol |

| Physical Appearance | White to almost white powder/crystal |

| Melting Point | ~205 °C |

| Crystal System | Data for the pure compound is not publicly available. A 1:2 cocrystal with urea has been structurally characterized.[3] |

| Space Group | Data for the pure compound is not publicly available. |

| Unit Cell Parameters | Data for the pure compound is not publicly available. |

| Key Structural Feature | The molecule acts as a versatile building block for supramolecular assemblies due to its four carboxylic acid groups capable of forming extensive hydrogen bond networks.[3] |

Conclusion and Future Outlook

The successful determination of the crystal structure of the this compound-urea cocrystal provides the first atomic-level insight into the solid-state conformation and intermolecular interactions of the FTCA molecule.[3] This information is invaluable for the rational design of new materials, including MOFs, coordination polymers, and other functional crystalline solids.

Future research should focus on obtaining the crystal structure of pure FTCA to provide a baseline for comparison with its cocrystal structures. Furthermore, exploring cocrystallization with a wider range of coformers will undoubtedly lead to a diverse array of supramolecular architectures with tunable properties, opening up new avenues for the application of this versatile molecule in materials science and drug development.

References

-

Garg, U., & Azim, Y. (2022). Experimental and computational analyses of the cocrystal of this compound and urea. Journal of Molecular Structure, 1269, 133820. [Link]

-

Scribd. (n.d.). Yasser Azim: Chemistry Professor & Researcher. Retrieved from [Link]

-

ACS Publications. (2017). Theoretical Investigation of the Binding of Nucleobases to Cucurbiturils by Dispersion Corrected DFT Approaches. The Journal of Physical Chemistry B. [Link]

-

Automated Topology Builder. (n.d.). Tetrahydrofuran-2r,3t,4t,5c-tetracarboxylicacid | C8H8O9 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Journal of Molecular Structure. (n.d.). Recent articles. Retrieved from [Link]

-

ResearchGate. (n.d.). Cocrystals and the CSD. Retrieved from [Link]

-

University of Galway Research Repository. (2020). Spontaneous solid-state cocrystallization of caffeine and urea. [Link]

-

PubChem. (n.d.). This compound, mixed isomers. Retrieved from [Link]

-

National Institutes of Health. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. PMC. [Link]

-

ResearchGate. (n.d.). Computational and experimental structural analysis of 3-benzoyl-1,1-dimethyl-thiourea and its polymorph. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. This compound, mixed isomers | C8H8O9 | CID 97421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

A Methodological Guide to the Thermodynamic Landscape of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, a polycarboxylic acid derivative of the versatile tetrahydrofuran (THF) scaffold, stands as a molecule of significant interest in medicinal chemistry and materials science. Its potential applications, particularly in drug delivery and formulation, are intrinsically linked to its thermodynamic properties.[1][2] A thorough understanding of its enthalpy, entropy, Gibbs free energy, and heat capacity is paramount for predicting its stability, solubility, and reactivity, thereby guiding its effective utilization. This technical guide provides a comprehensive framework for the determination and analysis of the thermodynamic properties of this compound. In the absence of extensive published data for this specific molecule, this document emphasizes the robust experimental and computational methodologies that can be employed for its characterization. By detailing these protocols, this guide serves as a foundational resource for researchers embarking on the thermodynamic investigation of this and other complex organic molecules.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are governed by the fundamental principles of thermodynamics. The thermodynamic properties of an active pharmaceutical ingredient (API) and its excipients influence critical parameters such as solubility, stability, and bioavailability. For a molecule like this compound, which possesses multiple carboxylic acid moieties, its potential role as a chelating agent, a component in drug delivery systems, or a building block for novel therapeutics necessitates a deep understanding of its energetic landscape.[1][3][4]

The tetrahydrofuran ring, a common motif in FDA-approved drugs, often imparts favorable pharmacokinetic properties.[4][5] The addition of four carboxylic acid groups introduces a high degree of polarity and the potential for extensive hydrogen bonding, which will profoundly influence its interaction with biological systems and other formulation components. This guide will therefore focus on the practical approaches to quantifying the key thermodynamic parameters that govern these interactions.

Synthesis and Purification: The Foundation of Accurate Measurement

The prerequisite for any reliable thermodynamic measurement is a pure and well-characterized sample. While a variety of methods exist for the synthesis of tetrahydrofuran derivatives, a common route involves the oxidation of a suitable precursor.[6][7] A plausible synthetic route to this compound is the oxidation of a precursor like endoxotetrahydrophthalic anhydride with nitric acid.[8]

Protocol for Synthesis (Illustrative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine endoxotetrahydrophthalic anhydride with a 28% aqueous solution of nitric acid.[8]

-

Reflux: Heat the mixture to reflux and maintain for approximately 20 hours.[8]

-

Concentration: After the reaction is complete, concentrate the solution to near dryness to obtain the crude product.[8]

-

Recrystallization: Purify the crude this compound by recrystallization from water to yield the final product.[8]

Purification and Characterization:

-

Recrystallization: Multiple recrystallizations may be necessary to achieve high purity.

-

Spectroscopic Analysis: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product, which should ideally be >99% for accurate thermodynamic measurements.

Experimental Determination of Thermodynamic Properties

Experimental calorimetry remains the gold standard for the direct measurement of thermodynamic properties. The following section details the key techniques applicable to a solid organic compound like this compound.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic molecules, this is often determined indirectly through the enthalpy of combustion.[9]

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.

Step-by-Step Protocol:

-

Sample Preparation: A precisely weighed pellet of the purified this compound is prepared.

-

Bomb Assembly: The pellet is placed in a sample holder inside a high-pressure vessel, known as a "bomb." The bomb is then sealed and pressurized with pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition and Measurement: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. The final temperature is recorded.

-

Calculation: The heat of combustion (ΔHc°) is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Hess's Law: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[9]

Heat Capacity (Cp) and Enthalpy of Fusion (ΔHfus)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[10][11] It can also be used to determine the enthalpy and temperature of phase transitions, such as melting.[12]

Experimental Workflow: Differential Scanning Calorimetry

Caption: Workflow for determining heat capacity and enthalpy of fusion using DSC.

Step-by-Step Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument and heated at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[13]

-

Heat Capacity Calculation: The specific heat capacity (Cp) is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.[14]

-

Enthalpy of Fusion: As the sample melts, an endothermic peak is observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus).[12]

Standard Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°)

The standard entropy of a crystalline substance can be determined by measuring its heat capacity from near absolute zero to the desired temperature and integrating Cp/T versus T.[15]

Calculation of S° and ΔGf°:

-

Standard Entropy (S°): The absolute entropy at a standard temperature (e.g., 298.15 K) is calculated from low-temperature heat capacity measurements.[15]

-

Gibbs Free Energy of Formation (ΔGf°): Once the standard enthalpy of formation (ΔHf°) and the standard entropy (S°) are known, the standard Gibbs free energy of formation (ΔGf°) can be calculated using the Gibbs-Helmholtz equation:[16][17][18]

ΔGf° = ΔHf° - TΔSf°

where ΔSf° is the standard entropy of formation, calculated from the absolute entropies of the compound and its constituent elements.

Computational Determination of Thermodynamic Properties

In parallel with experimental methods, computational chemistry offers powerful tools for predicting the thermodynamic properties of molecules. These ab initio and Density Functional Theory (DFT) methods are particularly valuable when experimental data is scarce.[19][20][21]

Computational Workflow: DFT and Ab Initio Methods

Sources

- 1. sdzhuoxingpce.com [sdzhuoxingpce.com]

- 2. Polycarboxylic acid nanoparticles for ophthalmic drug delivery: an ex vivo evaluation with human cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrofuran synthesis [organic-chemistry.org]

- 7. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

- 8. US3534067A - Tetrahydrofuran 1,2,3,4-tetracarboxylic acid and method of making same - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ab initio calculations on the thermodynamic properties of azaborospiropentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

An In-depth Technical Guide to oxolane-2,3,4,5-tetracarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of oxolane-2,3,4,5-tetracarboxylic acid, a versatile yet not widely understood heterocyclic compound. By delving into its chemical identity, synthesis, stereochemistry, and burgeoning applications, this document serves as a critical resource for professionals in chemical synthesis, polymer science, and medicinal chemistry.

Core Chemical Identity

Oxolane-2,3,4,5-tetracarboxylic acid, systematically named according to IUPAC nomenclature, is a derivative of tetrahydrofuran where each carbon atom of the ring is substituted with a carboxylic acid group.[1]

| Identifier | Value |

| Preferred IUPAC Name | oxolane-2,3,4,5-tetracarboxylic acid[1] |

| Synonyms | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, THFTCA[1][2] |

| CAS Number | 26106-63-8[1] |

| Molecular Formula | C₈H₈O₉[1] |

| Molecular Weight | 248.14 g/mol [1] |

| Appearance | White to off-white powder or crystalline solid[1] |

| Melting Point | 205 °C (with decomposition)[3] |

The structure of oxolane-2,3,4,5-tetracarboxylic acid is characterized by a central five-membered oxolane (tetrahydrofuran) ring with four appended carboxylic acid functional groups. This high density of functional groups imparts significant polarity and the potential for extensive hydrogen bonding.

Caption: General structure of oxolane-2,3,4,5-tetracarboxylic acid.

Stereochemistry: A Molecule of Many Forms

A critical aspect of oxolane-2,3,4,5-tetracarboxylic acid is its complex stereochemistry. With four chiral centers on the tetrahydrofuran ring (C2, C3, C4, and C5), a multitude of stereoisomers are possible. Commercially available material is typically sold as a mixture of these isomers.[1] The relative orientation of the four carboxylic acid groups (cis or trans) dictates the overall three-dimensional shape of the molecule, which in turn significantly influences its physical properties and reactivity in polymerization and biological systems.

The tetrahydrofuran ring is not planar and adopts various puckered conformations, often described as envelope or twist forms.[4] The energetically preferred conformation for a given stereoisomer will be the one that minimizes steric strain and other unfavorable interactions between the bulky carboxylic acid groups. A detailed conformational analysis is essential for predicting the reactivity and interaction of specific isomers.[5][6] For instance, an all-cis isomer would present a significantly different steric and electronic profile compared to an isomer with alternating cis and trans substituents.

Synthesis and Purification

The primary route for the synthesis of oxolane-2,3,4,5-tetracarboxylic acid is through the oxidative cleavage of the double bond in endo-oxotetrahydrophthalic acid or its anhydride.[2] This precursor is readily available from the Diels-Alder reaction of furan and maleic anhydride.[2]

Caption: Synthetic pathway to oxolane-2,3,4,5-tetracarboxylic acid.

Experimental Protocol: Oxidation of Endo-oxotetrahydrophthalic Anhydride

The following is a representative, generalized protocol based on the principles outlined in the patent literature.[2] Researchers should optimize conditions for their specific laboratory setup and safety protocols.

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with aqueous nitric acid (typically 20-50%).

-

Addition of Reactant: Endo-oxotetrahydrophthalic anhydride is added portion-wise to the nitric acid solution. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: The reaction mixture is heated, often to reflux (70-120 °C), for several hours until the oxidation is complete.[2] Reaction progress can be monitored by techniques such as thin-layer chromatography or infrared spectroscopy (monitoring the disappearance of the anhydride carbonyl bands and the appearance of carboxylic acid bands).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by concentration of the solution to yield a crude product. Purification can be achieved by recrystallization from a suitable solvent system. The final product should be a white to off-white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple stereoisomers. The protons on the tetrahydrofuran ring would appear as a series of multiplets. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent oxygen atom and the carboxylic acid groups. The acidic protons of the four carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be exchangeable with D₂O.

-